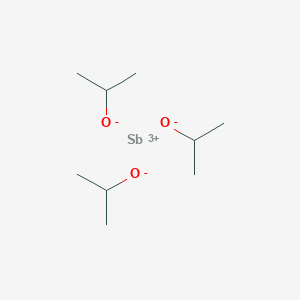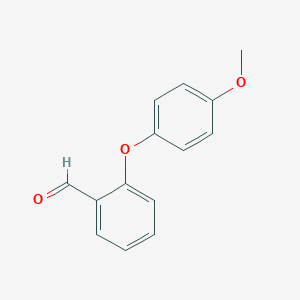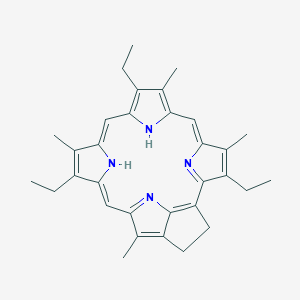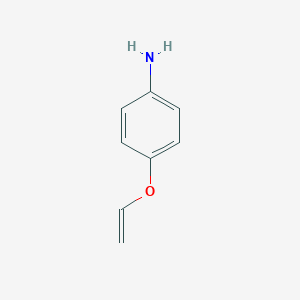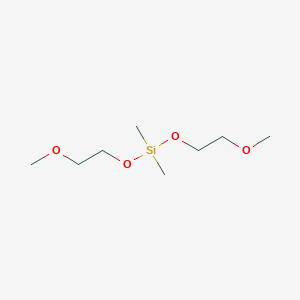
1,4-Hexanediol
Übersicht
Beschreibung
1,4-Hexanediol, also known as 1,4-dihydroxyhexane, is a synthetic diol with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a colorless and odorless liquid with a molecular formula of C6H14O2 .
Synthesis Analysis
1,4-Hexanediol can be synthesized in a two-step process. It is used as a hard segment in the synthesis of cross-linked polyurethane copolymers. The networks are prepared by end-linking a mixture of the bifunctional precursor chains with trifunctional cross-linkers at off-stoichiometric ratios . Another green synthetic route involves a biocatalytic condensation polymerization reaction of dimethyl furan-2,5-dicarboxylate (DMFDC) and dimethyl itaconate (DMI) with 1,6-hexanediol (HDO) in toluene at 80°C .
Molecular Structure Analysis
The molecular formula of 1,4-Hexanediol is C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da .
Chemical Reactions Analysis
As 1,4-Hexanediol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,4-Hexanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .
Physical And Chemical Properties Analysis
1,4-Hexanediol has a density of 1.0±0.1 g/cm³ . Its boiling point is 224.6±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 53.6±6.0 kJ/mol . The flash point is 103.7±13.0 °C . The index of refraction is 1.447 . The molar refractivity is 32.9±0.3 cm³ . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
1,4-Hexanediol is a valuable monomer in the synthesis of polycarbonates , polyethers , and polyesters . These polymers are utilized in creating materials with specific properties like scratch resistance and flexibility. The compound’s ability to form supramolecular associations due to its cis/trans isomerism enhances its utility in this field .
Pharmaceutical Building Blocks
The compound serves as a precursor for a variety of pharmaceuticals. By functionalizing one or both hydroxyl groups of 1,4-Hexanediol, it can be transformed into compounds with significant medicinal properties, including anti-cancer drugs and other therapeutics .
Sustainable Chemical Production
Recent advancements have shown that 1,4-Hexanediol can be produced from renewable resources like lignocellulosic biomass. This sustainable approach involves the catalytic transformation of lignin-derived compounds, presenting an eco-friendly alternative to traditional methods relying on fossil resources .
Industrial Precursor Molecules
1,4-Hexanediol is the prime industrial precursor to 1,4-cyclohexanedione , a versatile platform molecule. This compound is crucial for producing various pharmaceuticals, including the analgesic Cebranopadol, showcasing the compound’s role in synthesizing complex molecules .
Advanced Material Coatings
In the realm of material science, 1,4-Hexanediol contributes to the development of advanced coatings. Its derivatives are used in producing scratch-resistant coatings, which are essential for protecting surfaces in high-wear environments .
Catalysis and Green Chemistry
The compound is involved in catalytic strategies aimed at converting high molecular-weight lignin oil into high-value-added compounds. This process is part of the broader field of green chemistry, which seeks to create chemical products and processes that reduce or eliminate the use and generation of hazardous substances .
Polyurethane Production
1,4-Hexanediol is used in the production of polyurethanes, a class of polymers widely employed in foam insulation materials, elastomers, and adhesives. Its role in this application underscores its importance in the manufacturing of everyday materials .
Biologically Active Compounds
Finally, 1,4-Hexanediol is used in the preparation of biologically active compounds. These include various polyamides and polyimides, which have applications ranging from the creation of new materials to potential uses in biomedicine .
Safety And Hazards
1,4-Hexanediol may form explosive mixtures with air on intense heating . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation . It should be kept away from open flames, hot surfaces and sources of ignition .
Eigenschaften
IUPAC Name |
hexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436526 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Hexanediol | |
CAS RN |
16432-53-4 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



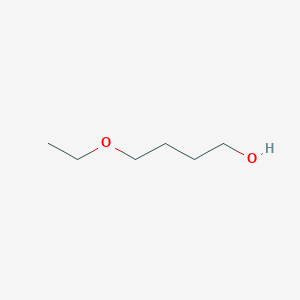
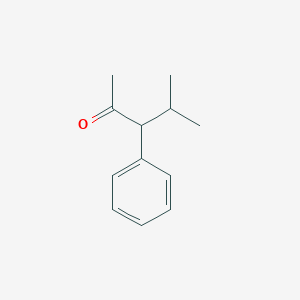
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
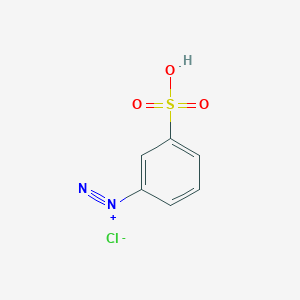
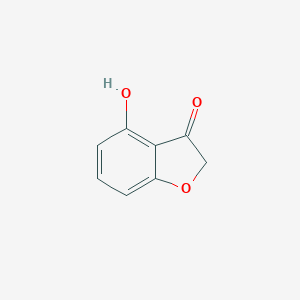
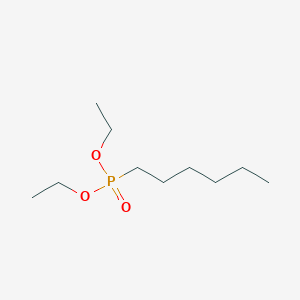
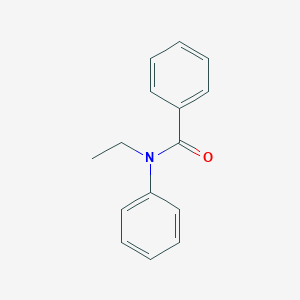
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
